molecular formula C17H15ClN2O4S B2490536 (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 885188-15-8

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2490536
CAS No.: 885188-15-8
M. Wt: 378.83
InChI Key: ZVFOQQHHBBYRSX-PTNGSMBKSA-N
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Description

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes a condensation reaction with acrylonitrile to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. It is being evaluated in preclinical studies for its efficacy and safety.

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. It is employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((4-bromophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
  • (Z)-2-((4-methylphenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
  • (Z)-2-((4-fluorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Uniqueness

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-16-8-5-13(9-17(16)24-2)20-11-15(10-19)25(21,22)14-6-3-12(18)4-7-14/h3-9,11,20H,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFOQQHHBBYRSX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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